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Compound of Interest

Compound Name: Pinobanksin 3-O-propanoate

CAS No.: 126394-70-5

Cat. No.: B1145569

Get Quote

For researchers, scientists, and professionals in drug development, understanding the

structural nuances of bioactive compounds is paramount. Pinobanksin, a flavonoid found in

honey and propolis, and its derivatives are of significant interest for their potential therapeutic

properties, including anti-proliferative and apoptotic activities.[1] The esterification of

pinobanksin, such as in Pinobanksin 3-O-propanoate, can alter its biological activity, making

the precise characterization of these molecules essential.

This guide provides an in-depth technical comparison of the mass fragmentation patterns of

Pinobanksin 3-O-propanoate and its parent compound, pinobanksin. Leveraging

experimental data from closely related analogs and fundamental principles of mass

spectrometry, this document offers a predictive and comparative analysis to aid in the

identification and structural elucidation of this important flavonoid derivative.

Principles of Flavonoid and Ester Fragmentation in
Mass Spectrometry
The fragmentation of flavonoids in a mass spectrometer, typically using electrospray ionization

(ESI) followed by tandem mass spectrometry (MS/MS), is a well-established method for
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structural characterization.[2] The fragmentation patterns are influenced by the core flavonoid

structure, the type and position of substituents, and the ionization mode (positive or negative).

Common fragmentation pathways for flavonoids include retro-Diels-Alder (rDA) reactions that

cleave the C-ring, leading to characteristic fragment ions that provide information about the

substitution patterns on the A and B rings.[3] Additionally, neutral losses of small molecules

such as water (H₂O) and carbon monoxide (CO) are frequently observed.[3]

For acylated flavonoids, such as Pinobanksin 3-O-propanoate, the ester linkage is a primary

site of fragmentation. The lability of the ester bond often leads to the neutral loss of the acyl

group or the generation of an ion corresponding to the deacylated flavonoid. The fragmentation

of the acyl group itself can also provide structural information.

Comparative Fragmentation Analysis: Pinobanksin
vs. Pinobanksin 3-O-propanoate
To understand the fragmentation of Pinobanksin 3-O-propanoate, it is instructive to first

consider the fragmentation of its parent compound, pinobanksin, and a closely related analog,

pinobanksin 3-O-acetate.

Pinobanksin Fragmentation
The mass spectrum of pinobanksin (Molecular Weight: 272.25 g/mol ) exhibits characteristic

fragmentation patterns. A key fragmentation pathway involves the retro-Diels-Alder (rDA)

reaction, which cleaves the C-ring. The resulting fragments provide information about the

hydroxylation pattern of the A and B rings.

Table 1: Key Fragmentation Ions of Pinobanksin

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Loss

273 [M+H]⁺ 153 [A-ring fragment + H]⁺

273 [M+H]⁺ 121 [B-ring fragment + H]⁺

271 [M-H]⁻ 151 [A-ring fragment - H]⁻

271 [M-H]⁻ 119 [B-ring fragment - H]⁻
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Pinobanksin 3-O-acetate Fragmentation: An
Experimental Analog
Experimental data for pinobanksin 3-O-acetate (Molecular Weight: 314.3 g/mol ) provides a

strong foundation for predicting the fragmentation of Pinobanksin 3-O-propanoate.[4][5] In

negative ion mode ESI-MS/MS, the precursor ion [M-H]⁻ at m/z 313.066 yields several key

product ions.[5]

A prominent fragmentation pathway is the loss of the acetyl group, resulting in an ion

corresponding to deprotonated pinobanksin.

Table 2: Experimental Fragmentation Data for Pinobanksin 3-O-acetate ([M-H]⁻ at m/z

313.066)[5]

Fragment Ion (m/z) Proposed Structure/Loss

271.0560 [M-H - C₂H₂O]⁻ (Loss of ketene)

253.0421 [Pinobanksin - H - H₂O]⁻

197.0543 Further fragmentation

209.0521 Further fragmentation

225.0482 Further fragmentation

The observation of the ion at m/z 271 is particularly significant as it represents the pinobanksin

core after the loss of the acetyl group, confirming the location of the ester substituent at the 3-

position.

Predicted Fragmentation of Pinobanksin 3-O-propanoate
Based on the fragmentation of pinobanksin and its acetate derivative, we can predict the major

fragmentation pathways for Pinobanksin 3-O-propanoate (Molecular Weight: 328.32 g/mol ).

[6]

In negative ion mode ESI-MS/MS, the precursor ion [M-H]⁻ is expected at m/z 327. The

primary fragmentation will likely be the cleavage of the propanoate ester bond. This can occur
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through two main pathways:

Neutral loss of propanoic acid (C₃H₆O₂; 74.08 Da): This would result in a fragment ion at m/z

253.

Formation of the deprotonated pinobanksin ion: This would involve the loss of the propionyl

group as ketene (C₃H₄O; 72.06 Da), leading to an ion at m/z 271, analogous to the

fragmentation of pinobanksin 3-O-acetate. This is a highly probable and diagnostic

fragmentation.[7]

Further fragmentation of the pinobanksin core would then proceed as previously described for

the parent compound, leading to ions resulting from rDA cleavage and neutral losses.

Table 3: Predicted Key Fragmentation Ions of Pinobanksin 3-O-propanoate

Precursor Ion (m/z)
Predicted Fragment Ion
(m/z)

Proposed Structure/Loss

327 [M-H]⁻ 271
[M-H - C₃H₄O]⁻ (Loss of

propionyl group as ketene)

327 [M-H]⁻ 253
[M-H - C₃H₆O₂]⁻ (Neutral loss

of propanoic acid)

271 151 [A-ring fragment - H]⁻

271 119 [B-ring fragment - H]⁻

Experimental Protocol for ESI-MS/MS Analysis
To validate the predicted fragmentation patterns, the following experimental protocol for High-

Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry

(HPLC-ESI-MS/MS) is recommended.

1. Sample Preparation:

Dissolve Pinobanksin 3-O-propanoate standard in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of 1 mg/mL.
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Prepare a series of dilutions to determine the optimal concentration for analysis (e.g., 1, 10,
100 µg/mL).
Filter the final solutions through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for
separation.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold
at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be
evaluated.
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap is recommended for accurate mass measurements.
Scan Mode: Full scan MS from m/z 100-1000 to identify the precursor ion.
MS/MS Mode: Product ion scan of the precursor ion of Pinobanksin 3-O-propanoate
([M+H]⁺ or [M-H]⁻).
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a
range of fragment ions.
Capillary Voltage: ~3.5 kV.
Source Temperature: ~120 °C.
Desolvation Gas Flow: ~600 L/hr.

Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed

fragmentation pathways.
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Pinobanksin Fragmentation

Pinobanksin [M-H]- (m/z 271)

A-ring fragment (m/z 151)

rDA

B-ring fragment (m/z 119)rDA

Click to download full resolution via product page

Caption: Proposed fragmentation of pinobanksin via retro-Diels-Alder (rDA) reaction.

Pinobanksin 3-O-propanoate Fragmentation

P-3-O-P [M-H]- (m/z 327) Pinobanksin [M-H]- (m/z 271)- C3H4O

A-ring fragment (m/z 151)

rDA

B-ring fragment (m/z 119)rDA

Click to download full resolution via product page

Caption: Predicted fragmentation pathway of Pinobanksin 3-O-propanoate.

Conclusion
The mass fragmentation pattern of Pinobanksin 3-O-propanoate can be reliably predicted

through a comparative analysis with its parent compound, pinobanksin, and its close structural

analog, pinobanksin 3-O-acetate. The key diagnostic fragmentation is the loss of the propionyl

group to yield the deprotonated pinobanksin ion at m/z 271. Subsequent fragmentation of this

ion via retro-Diels-Alder cleavage provides further structural confirmation. This guide provides a

robust framework for the identification and characterization of Pinobanksin 3-O-propanoate in
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complex matrices, which is crucial for advancing research into its biological activities and

potential therapeutic applications.

References
Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives

from Sonoran propolis in a B-cell lymphoma cell line. Chemico-Biological Interactions, 242,

35-44. Available at: [Link]

A review on pharmacological studies of natural flavanone: pinobanksin - PMC. (n.d.).

Retrieved February 9, 2026, from [Link]

ResearchGate. (n.d.). Identification of phenolic compounds by HPLC-ESI-MS/MS and

antioxidant activity from Chilean propolis. Retrieved from [Link]

PubChem. (n.d.). Pinobanksin 3-acetate. Retrieved from [Link]

Ma, Y. L., et al. (2018). Analysis of Flavonoids in Rhamnus davurica and Its Antiproliferative

Activities. Molecules, 23(11), 2899. Available at: [Link]

de Rijke, E., et al. (2006). Mass spectrometry in the structural analysis of flavonoids. Journal

of Mass Spectrometry, 41(1), 1-15. Available at: [Link]

Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using

High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules,

26(23), 7146. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26367700/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10386616/
https://www.researchgate.net/publication/327931818_Identification_of_phenolic_compounds_by_HPLC-ESI-MSMS_and_antioxidant_activity_from_Chilean_propolis
https://pubchem.ncbi.nlm.nih.gov/compound/148556
https://www.mdpi.com/1420-3049/23/11/2899
https://analyticalscience.wiley.com/do/10.1002/sepspec.481/full/
https://www.mdpi.com/1420-3049/26/23/7146
https://www.benchchem.com/product/b1145569?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10937894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10937894/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Analysis of Flavonoids in Rhamnus davurica and Its Antiproliferative Activities | MDPI
[mdpi.com]

3. mdpi.com [mdpi.com]

4. caymanchem.com [caymanchem.com]

5. Pinobanksin 3-acetate | C17H14O6 | CID 148556 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to the Mass Fragmentation
Patterns of Pinobanksin 3-O-propanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1145569/docs#a-comparative-guide-to-the-mass-
fragmentation-patterns-of-pinobanksin-3-o-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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